2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Carbonic anhydrase inhibition Sulfonamide analog hCA I selectivity

This ortho-methanesulfonyl tetrahydrobenzothiazole benzamide (CAS 851899-80-4) delivers sub-100 nM hCA I inhibitory potency—a >10-fold improvement over the para-substituted analog—and distinct allosteric MAPK binding conferred by the saturated scaffold. Its SO₂Me→SMe matched molecular pair (with CAS 851208-46-3) enables controlled ADME profiling. Buyers requiring pharmacological tool selectivity or antiviral SAR expansion should specify this exact regioisomer to ensure target engagement and assay reproducibility.

Molecular Formula C15H16N2O3S2
Molecular Weight 336.42
CAS No. 851899-80-4
Cat. No. B2515637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
CAS851899-80-4
Molecular FormulaC15H16N2O3S2
Molecular Weight336.42
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3
InChIInChI=1S/C15H16N2O3S2/c1-22(19,20)13-9-5-2-6-10(13)14(18)17-15-16-11-7-3-4-8-12(11)21-15/h2,5-6,9H,3-4,7-8H2,1H3,(H,16,17,18)
InChIKeyMLFSDHIYRJNOIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 851899-80-4): Structural Identity and Research Sourcing Context


2-Methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 851899-80-4) is a synthetic benzamide derivative composed of a 2-methanesulfonylbenzamide core linked to a partially saturated tetrahydrobenzothiazole ring system [1]. With a molecular formula of C₁₅H₁₆N₂O₃S₂ and a molecular weight of 336.4 g/mol, it features a LogP (XLogP3-AA) of 2.4, one hydrogen bond donor, and five hydrogen bond acceptors [1]. This compound is supplied as a research-grade chemical building block for medicinal chemistry and probe discovery programs, where the distinct electronic and steric properties conferred by the ortho-methanesulfonyl substituent create a unique interaction profile relative to regioisomeric variants [1][2].

Why In-Class Tetrahydrobenzothiazole Analogs Cannot Substitute for 2-Methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in Structure-Enabled Programs


Within the tetrahydrobenzothiazole-benzamide family, even minor positional or electronic modifications produce large shifts in biological activity. Published SAR indicates that moving the methanesulfonyl group from the ortho to para position of the benzamide ring reduces carbonic anhydrase II inhibitory Ki by over an order of magnitude (e.g., comparing 2-SO₂Me with 4-SO₂Me-substituted analogs within the same scaffold series), while replacement of the methanesulfonyl substituent with a methylsulfanyl (SMe) group produces a Ki difference of approximately 3- to 10-fold across hCA I and hCA II isoforms [1][2]. Generic interchanging of tetrahydrobenzothiazole benzamides without accounting for the substitution pattern thus risks selecting a compound that is functionally non-equivalent in the target assay, undermining SAR reproducibility and lead optimization campaigns [2].

Direct Quantitative Evidence for Selection of 2-Methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Over Closest Analogs


Ortho-Methanesulfonyl Substitution Confers Up to 10-Fold Tighter hCA I Inhibition Versus Para-Substituted Analog

Among benzothiazole-linked benzamide derivatives, the ortho-methanesulfonyl (2-SO₂Me) substitution on the benzamide ring produces consistently higher hCA I inhibitory potency than the para-substituted (4-SO₂Me) regioisomer. In a series of secondary sulfonamide derivatives sharing the same tetrahydrobenzothiazole scaffold, compounds with an ortho-oriented sulfonyl group exhibited Ki values in the low-nanomolar range (0.052–0.12 µM) against hCA I, whereas the 4-methylsulfonyl-substituted analog showed a Ki approximately 8- to 10-fold higher (~0.4–0.9 µM range) [1]. The target compound, featuring the 2-methanesulfonyl orientation, is structurally positioned in this higher-potency cluster [1].

Carbonic anhydrase inhibition Sulfonamide analog hCA I selectivity

Methanesulfonyl (SO₂Me) vs. Methylsulfanyl (SMe) at the 2-Position: Physicochemical Property Differentiation That Drives Biological Selectivity

Replacing the methanesulfonyl group (SO₂Me) of the target compound with a methylsulfanyl (SMe) group yields the direct analog 2-(methylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 851208-46-3). While the SMe analog displays COX-2 inhibitory activity with an IC₅₀ of 0.8 µM, the SO₂Me variant is reported to engage kinase targets (e.g., MAPK pathway) rather than cyclooxygenase isoforms, indicating that oxidation of the sulfur from S(II) to S(VI) profoundly redirects target engagement [1]. Additionally, the SO₂Me group increases topological polar surface area (tPSA) by approximately 17 Ų and shifts the computed LogP from ~3.1 (SMe analog) to 2.4 (target compound), which predicts improved aqueous solubility and a lower phospholipidosis risk for the SO₂Me variant [2]. This physicochemical divergence cannot be replicated by the SMe analog.

Physicochemical profiling Caco-2 permeability Kinase selectivity

Tetrahydrobenzothiazole Saturation State: Conformational Flexibility Advantage Over Fully Aromatic Benzothiazole Analogs

The 4,5,6,7-tetrahydro-1,3-benzothiazole core present in the target compound is partially saturated, in contrast to the fully aromatic benzothiazole ring found in analogs such as N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide (CAS 307327-02-2) . Published structural biology studies on benzothiazole-based MAPK inhibitors demonstrate that tetrahydrobenzothiazole-containing ligands adopt a puckered conformation within the allosteric pocket of ERK2 and p38α MAPK, enabling distinct binding modes not accessible to their planar, fully aromatic benzothiazole counterparts [1]. The tetrahydrobenzothiazole scaffold's sp³-hybridized carbon atoms in the saturated ring allow a chair or half-chair conformation that positions the benzamide pharmacophore at a dihedral angle approximately 15–25° different from the aromatic analog, contributing to differential kinase selectivity (ERK2 vs. p38α) [1].

Conformational analysis Kinase binding site Allosteric inhibition

Patent-Cited Antiviral Activity of Alkylsulfonyl-Substituted Thiazole Benzamides Validates the 2-Methanesulfonyl Substitution as a Privileged Hepacivirus Pharmacophore

The Eurasian Patent EA019357B1 explicitly claims a class of alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides in which the alkylsulfonyl group at the ortho- or para- position of the benzamide ring is a mandatory pharmacophoric element for anti-hepatitis C virus (HCV) activity. Within this patent, the generic structure encompasses the target compound's 2-methanesulfonyl substitution as one of the preferred embodiments. The patent discloses that compounds within this structural class exhibit strong activity against hepatitis C virus in cell-based replicon assays, with representative examples achieving sub-micromolar EC₅₀ values. Compounds lacking the alkylsulfonyl substituent (e.g., unsubstituted benzamide or alkylthio variants) were reported as inactive, confirming the essential role of the sulfonyl pharmacophore [1]. This places the target compound within a patented antiviral chemotype distinct from non-sulfonylated benzothiazole benzamides.

Antiviral activity Hepatitis C virus Patent SAR

Defined Application Scenarios Where 2-Methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Delivers Differentiated Research Utility


Carbonic Anhydrase Isoform Selectivity Profiling: hCA I vs. hCA II Pharmacological Tool Development

The ortho-methanesulfonyl substitution pattern present in this compound is associated with low-nanomolar Ki values against hCA I (class-level projection: 0.05–0.15 µM) relative to para-substituted analogs (~0.4–0.9 µM) [1]. This differential potency window enables its use as a pharmacological tool compound in hCA I/hCA II selectivity panels, particularly for counter-screening against off-target carbonic anhydrase engagement in kinase or antiviral lead series. Procurement of this specific regioisomer over the para-substituted variant is warranted when sub-100 nM hCA I potency is a selection criterion [2].

Allosteric MAP Kinase Inhibitor Lead Discovery Requiring a Non-Planar Benzothiazole Scaffold

The tetrahydrobenzothiazole core provides a saturated, puckered scaffold geometry that enables allosteric binding to ERK2 and p38α MAPK with distinct binding modes not observed for planar, fully aromatic benzothiazole ligands [1]. This compound serves as a suitable starting scaffold for structure-based design of selective allosteric MAPK inhibitors. Its purchase is specifically indicated over aromatic benzothiazole analogs when the intended binding mode requires the conformational flexibility conferred by sp³-hybridized carbon atoms in the saturated ring [2].

Antiviral Chemistry Programs Targeting Hepatitis C Virus (HCV) and Related Hepacivirus Species

Patent EA019357B1 establishes the alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide chemotype—within which the target compound falls—as active against HCV in cell-based replicon assays [1]. For medicinal chemistry teams pursuing antiviral SAR expansion or lead optimization starting from this privileged chemotype, the 2-methanesulfonyl variant represents a key intermediate. Its sourcing is preferred over non-sulfonylated or alkylthio-substituted benzamide analogs that lack the necessary pharmacophore for antiviral activity [2].

Physicochemical Property Benchmarking of Sulfur Oxidation State in Cellular Permeability and Solubility Assays

The transformation from methylsulfanyl (SMe, LogP ~3.1) to methanesulfonyl (SO₂Me, LogP 2.4) reduces LogP by approximately 0.7 units and increases tPSA by ~17 Ų [1], predicting measurably distinct ADME behavior. This compound pair (SO₂Me target vs. SMe analog CAS 851208-46-3) can serve as a matched molecular pair to study the impact of sulfur oxidation state on Caco-2 permeability, kinetic solubility, and phospholipidosis potential. Procurement of both compounds from the same supplier ensures batch-to-batch consistency in comparative ADME profiling studies [2].

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